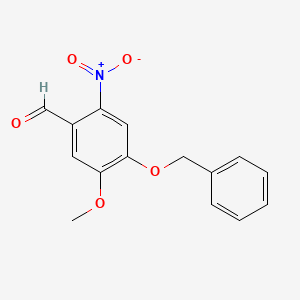

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDLWHKMVQVRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340079 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-84-8 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

CAS Number: 2426-84-8

This technical guide provides a comprehensive overview of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key organic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a solid, crystalline compound with a characteristic aromatic odor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2426-84-8 | [2] |

| Molecular Formula | C₁₅H₁₃NO₅ | [2] |

| Molecular Weight | 287.27 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 109-110 °C | [1] |

| Boiling Point | 488.0 ± 45.0 °C (Predicted) | [1] |

| Density | 1.31 g/cm³ | [1] |

| Solubility | Soluble in alcohol, ether, and chloroform | [1] |

Synthesis

A general multi-step synthesis for this compound starting from p-nitrocresol has been described.[1] The process involves methylation, benzylation, and subsequent oxidation of the methyl group to an aldehyde.

Experimental Protocol: A Proposed Synthesis

Step 1: Methylation of 4-nitroguaiacol

-

In a round-bottom flask, dissolve 4-nitroguaiacol in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Add potassium carbonate as a base.

-

To this suspension, add methyl iodide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 1,2-dimethoxy-4-nitrobenzene.

Step 2: Benzylation of 4-hydroxy-3-methoxy-nitrobenzene

This step assumes the selective demethylation of the methoxy group para to the nitro group, which can be a challenging step. An alternative starting material would be more direct.

A more direct, proposed synthesis would start from isovanillin:

-

Nitration of Isovanillin: Dissolve isovanillin (3-hydroxy-4-methoxybenzaldehyde) in a mixture of acetic acid and nitric acid at a low temperature (0-5 °C). The nitro group is expected to add at the 5-position.

-

Benzylation: Dissolve the resulting 5-nitroisovanillin in a suitable solvent like DMF. Add potassium carbonate and benzyl bromide. Heat the mixture to around 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data for analogous compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.8-10.5 ppm. - Aromatic protons on the benzaldehyde ring as singlets or doublets between 7.0-8.0 ppm. - Aromatic protons of the benzyl group as a multiplet between 7.2-7.5 ppm. - Methylene protons (OCH₂) of the benzyl group as a singlet around 5.2 ppm. - Methoxy protons (OCH₃) as a singlet around 3.9-4.0 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon around 188-192 ppm. - Aromatic carbons between 110-160 ppm. - Methylene carbon of the benzyl group around 70-75 ppm. - Methoxy carbon around 56 ppm. |

| IR Spectroscopy | - Aromatic C-H stretching around 3100-3000 cm⁻¹. - Aldehyde C-H stretching around 2850 and 2750 cm⁻¹. - Carbonyl (C=O) stretching of the aldehyde around 1700-1680 cm⁻¹. - Nitro (NO₂) asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹. - C-O-C (ether) stretching around 1270-1200 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 287. |

Biological Activity and Potential Applications

This compound, also referred to as BOMBA in some contexts, has been identified as a compound with potential therapeutic applications. It is used as an intermediate in the synthesis of pharmaceuticals, particularly vasodilators and cardiovascular drugs.[3]

Microtubule Inhibition

The compound is described as an amide with an affinity for microtubules, where it is believed to inhibit tubulin polymerization.[3] This disruption of the microtubule network can lead to cell cycle arrest and cytotoxicity, making it a potential candidate for anticancer drug development.

Pro-thrombotic and Anti-tumor Effects

In vivo studies have suggested that this compound can inhibit tumor growth by inducing thrombosis and coagulation, which reduces blood flow to the tumor.[3]

Mandatory Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a compound of interest in organic synthesis and medicinal chemistry. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination and synthesis, and visualizations of its potential biological mechanism of action and an experimental workflow for its evaluation as an anti-tumor agent.

Core Physical and Chemical Properties

This compound is a solid organic compound with a distinct aromatic odor. Its key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₅ | [1] |

| Molecular Weight | 287.27 g/mol | |

| Appearance | Yellow crystals | [1] |

| Odor | Strong aromatic smell | [1] |

| Melting Point | 109-110 °C | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Solubility | ||

| Water | 4.5402 mg/L (calculated) | |

| Organic Solvents | Soluble in alcohol, ether, and chloroform.[1] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small quantity of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[2] The tube is then gently tapped to ensure the sample is well-packed at the bottom.[2][3]

-

Apparatus: A calibrated digital melting point apparatus is used for the determination.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate of approximately 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate measurement.[3]

-

Data Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Determination of Solubility

Understanding the solubility of a compound is essential for its application in various experimental and formulation contexts.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are selected, including water, ethanol, methanol, and chloroform.

-

Procedure: A pre-weighed small amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated vigorously at a controlled temperature (e.g., 25 °C). The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

A plausible multi-step synthesis for this compound starting from p-nitrocresol is outlined below. This protocol is based on general synthetic methodologies for similar compounds.

Step 1: Methylation of p-Nitrocresol

p-Nitrocresol is first methylated to form 4-nitro-2-methoxy-1-methylbenzene.

Step 2: Benzylation

The product from Step 1 undergoes an etherification reaction with benzyl bromide to yield 4-(benzyloxy)-5-methoxy-1-methyl-2-nitrobenzene.

Step 3: Oxidation

The final step involves the oxidation of the methyl group to an aldehyde, yielding this compound.

Detailed Protocol (Illustrative):

-

Methylation: To a solution of p-nitrocresol in a suitable solvent such as acetone, an excess of a methylating agent like methyl iodide is added in the presence of a base (e.g., potassium carbonate). The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then isolated by filtration and purified.

-

Benzylation: The methylated intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium hydride is added cautiously at 0 °C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to proceed at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the benzylated product.

-

Oxidation: The benzylated intermediate is dissolved in a suitable solvent system. An oxidizing agent, such as chromium trioxide in acetic anhydride and sulfuric acid, is added portion-wise at a controlled low temperature.[4] After the reaction is complete, the mixture is worked up by pouring it into ice water and extracting the product. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Biological Activity and Potential Applications

This compound, also referred to as "BOMBA," has been identified as a compound with an affinity for microtubules. It has been shown to inhibit the polymerization of tubulin, leading to cytotoxic effects and a reduction in tumor size in in-vivo studies. This suggests its potential as an anti-cancer agent.

Signaling Pathway of Microtubule Destabilizing Agents

The diagram below illustrates the general signaling pathway initiated by microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of microtubule destabilization.

Experimental Workflow for Anti-Tumor Activity Assessment

The following diagram outlines a typical experimental workflow to evaluate the anti-tumor activity of a microtubule inhibitor like this compound.

Caption: Workflow for assessing anti-tumor activity.

References

An In-depth Technical Guide on the Solubility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available solubility data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key organic compound with applications in synthesis. Due to the limited publicly available quantitative data, this document also outlines a detailed, generalized experimental protocol for determining the solubility of such compounds, which can be adapted for specific laboratory requirements.

Core Properties

This compound is a solid, yellow crystalline compound.[1] It is an important intermediate in various organic syntheses. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H13NO5 | [1][2] |

| Molecular Weight | 287.27 g/mol | [2][3] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 109-110 °C | [1] |

| Density | 1.31 g/cm³ | [1] |

| Water Solubility | 4.5402 mg/L (Predicted) |

Solubility Profile

Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly accessible literature. The available information is summarized in Table 2.

Table 2: Qualitative and Predicted Solubility of this compound

| Solvent | Solubility | Data Type |

| Alcohol | Soluble | Qualitative[1] |

| Ether | Soluble | Qualitative[1] |

| Chloroform | Soluble | Qualitative[1] |

| Water | 4.5402 mg/L | Predicted[4] |

The predicted low aqueous solubility is consistent with the compound's largely nonpolar molecular structure, which includes a benzyl group and a substituted benzene ring. Its solubility in organic solvents like alcohol, ether, and chloroform is indicative of its organic nature.

Experimental Protocol for Solubility Determination

To ascertain precise solubility data, a standardized experimental protocol is necessary. The following method is a general guideline that can be adapted for determining the solubility of this compound in various solvents at different temperatures. This protocol is based on the common "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound can be represented by a clear, logical workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial preparation to final data analysis.

Caption: Workflow for experimental solubility determination.

This structured approach ensures the generation of reliable and reproducible solubility data, which is crucial for applications in drug development, process chemistry, and other scientific research areas. The lack of comprehensive public data on the solubility of this compound underscores the importance of performing such standardized experiments to fully characterize this compound.

References

An In-depth Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a nitro group for further transformations, and protected hydroxyl and methoxy moieties—makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug discovery as a precursor to cardiovascular and anticancer agents.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with four different functional groups. The aldehyde group is positioned at C1, the nitro group at C2, a methoxy group at C5, and a benzyloxy group at C4. The presence of the nitro group ortho to the aldehyde is a key feature, influencing the reactivity of the ring and the formyl group.

Table 1: Physicochemical and Registry Information

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO₅ | [1][2] |

| Molecular Weight | 287.27 g/mol | [2] |

| CAS Number | 2426-84-8 | [2][3] |

| MDL Number | MFCD02629357 | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 109-110 °C | [1] |

| Density | ~1.3 g/cm³ | [1][3] |

| Boiling Point | 488 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents such as alcohol, ether, and chloroform. | [1] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |

| Singlet | ~10.2 | Aldehyde (-CHO) | Carbonyl | ~190.0 | C=O |

| Singlet | ~7.6 | Aromatic H (C3-H) | Aromatic | ~155.0 | C-O (C4) |

| Multiplet | 7.3-7.5 | Phenyl H's of Benzyl | Aromatic | ~150.0 | C-O (C5) |

| Singlet | ~7.2 | Aromatic H (C6-H) | Aromatic | ~140.0 | C-NO₂ (C2) |

| Singlet | ~5.2 | Methylene (-CH₂-) | Aromatic | ~136.0 | Quaternary C of Benzyl |

| Singlet | ~4.0 | Methoxy (-OCH₃) | Aromatic | 127-129 | Phenyl C's of Benzyl |

| Aromatic | ~125.0 | C-CHO (C1) | |||

| Aromatic | ~110.0 | C3 | |||

| Aromatic | ~108.0 | C6 | |||

| Methylene | ~71.0 | -CH₂- | |||

| Methoxy | ~56.0 | -OCH₃ |

Table 3: Typical Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2820, ~2720 | Aldehyde C-H | C-H Stretch |

| ~1700 | Aldehyde C=O | C=O Stretch |

| ~1580, ~1450 | Aromatic Ring | C=C Stretch |

| ~1520, ~1340 | Nitro Group (NO₂) | N-O Asymmetric & Symmetric Stretch |

| ~1270 | Aryl Ether | C-O Stretch |

| ~1100 | Alkyl Ether | C-O Stretch |

Synthesis: Experimental Protocol

The most direct synthesis of this compound involves the nitration of its precursor, 3-benzyloxy-4-methoxybenzaldehyde. The following protocol is a representative method.

Protocol: Nitration of 3-Benzyloxy-4-methoxybenzaldehyde

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

3-Benzyloxy-4-methoxybenzaldehyde (precursor)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Ice bath

-

Distilled water

-

Sodium Hydroxide (NaOH) solution (10%)

-

Standard laboratory glassware (beaker, flask, funnel)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask suitable for the reaction scale, place the precursor, 3-benzyloxy-4-methoxybenzaldehyde.

-

Cool the flask in an ice bath to maintain a temperature between 10-15 °C.[4]

-

Slowly add concentrated nitric acid to the cooled precursor with continuous stirring. The addition should be dropwise to control the exothermic reaction.[4]

-

After the addition is complete, continue stirring the reaction mixture at 10-15 °C for approximately 3 hours to ensure the reaction goes to completion.[4]

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. A yellow precipitate of the crude product will form.[4]

-

Filter the crude product using a suction filtration apparatus.

-

Wash the collected filter cake with a large volume of water until the filtrate runs clear and is neutral. To aid in removing residual acid, the filter cake can be suspended in water and the pH carefully adjusted to 7 with a 10% NaOH solution, followed by another filtration and water wash.[4]

-

Dry the purified solid product to obtain this compound. A yield of approximately 95% can be expected under optimal conditions.[4]

Visualization of Synthesis and Application

The following diagrams illustrate the synthesis workflow and the compound's role as a chemical intermediate.

Caption: Workflow for the synthesis of this compound.

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex organic molecules for pharmaceutical applications.

-

Pharmaceutical Intermediates: The compound is a key precursor in the development of vasodilators and other cardiovascular drugs.[2] Its functional groups allow for selective transformations to build complex bioactive structures.[2]

-

Design of Bioactive Compounds: It is used in research for designing nitric oxide-releasing compounds, which have potential therapeutic effects.[2] The benzyloxybenzaldehyde scaffold, in general, has been explored for creating derivatives with significant anticancer activity.[5] The aldehyde and nitro groups provide versatile reaction sites for condensation and reduction reactions, which are fundamental in medicinal chemistry for constructing pharmacologically active molecules.[2]

-

Other Organic Synthesis: Beyond pharmaceuticals, it can be used as a raw material for dyes and fluorescent dyes.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation. Keep the container tightly sealed when not in use. Store at room temperature in a dry place.[1][2]

-

Hazards: This organic compound may have some level of toxicity and can be an irritant.[1] It should be kept away from ignition sources and strong oxidizing agents.[1]

-

First Aid: In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air and seek medical advice.[1]

References

In-Depth Analysis of the Molecular Weight of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

This document provides a detailed breakdown of the molecular weight for the compound 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a crucial parameter for researchers and professionals in drug development and organic synthesis.

Molecular Formula and Structure

The chemical structure of this compound is represented by the molecular formula C15H13NO5.[1][2][3][4] This formula indicates that each molecule of the compound is composed of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are pivotal for this calculation.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[5][6][7] |

| Hydrogen | H | ~1.008[8][9][10][11][12] |

| Nitrogen | N | ~14.007[13][14][15][16][17] |

| Oxygen | O | ~15.999[18][19][20][21][22] |

The molecular weight is calculated as follows:

(Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Nitrogen Atoms × Atomic Weight of Nitrogen) + (Number of Oxygen Atoms × Atomic Weight of Oxygen)

(15 × 12.011) + (13 × 1.008) + (1 × 14.007) + (5 × 15.999) = 287.271 amu

Table 2: Summary of Molecular Weight Calculation

| Constituent Element | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Total Molecular Weight | 287.271 |

The calculated molecular weight of this compound is approximately 287.27 g/mol .[1][3]

References

- 1. This compound | 2426-84-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | C15H13NO5 | CID 561817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C15H13NO5 | CID 561363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. byjus.com [byjus.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. youtube.com [youtube.com]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 22. Oxygen, atomic [webbook.nist.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules to establish best practices for laboratory safety. All procedures should be conducted with the utmost caution, assuming the compound may have hazardous properties.

Compound Identification and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key identifiers and physical data for this compound.

| Property | Value | Reference |

| CAS Number | 2426-84-8 | [1] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1][2] |

| Molecular Weight | 287.27 g/mol | [1][3] |

| Appearance | Yellow crystalline solid | [2] |

| Density | 1.296 - 1.31 g/cm³ | [1][2] |

| Boiling Point | 488°C at 760 mmHg | [1] |

| Melting Point | 109-110°C | [2] |

| Solubility | Soluble in alcohol, ether, and chloroform | [2] |

Hazard Identification and GHS Classification (Inferred)

| Hazard Class | Hazard Category | H-Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation |

This classification is inferred from structurally similar compounds and has not been officially assigned.

Safe Handling and Personal Protective Equipment (PPE)

A meticulous approach to handling and the consistent use of appropriate personal protective equipment are paramount to ensuring laboratory safety.

Engineering Controls

All manipulations of this compound, especially those that could generate dust or aerosols, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended. | Protects against skin contact and potential irritation or absorption.[4][5] |

| Eye & Face Protection | Safety glasses with side shields are required at a minimum. Chemical safety goggles and a face shield are recommended when there is a risk of splashing or significant dust dispersal.[5] | Prevents eye irritation or damage from contact with the chemical in solid or solution form.[5] |

| Respiratory Protection | For handling powders, a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended. | Protects the respiratory system from the inhalation of fine dust particles.[5] |

| Body Protection | A flame-resistant lab coat is required. For larger-scale operations, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination.[4][5] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.[5]

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9]

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.[2]

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials and empty containers should be treated as hazardous waste.

-

It is recommended to use a licensed professional waste disposal service.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | C15H13NO5 | CID 561817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.fr [fishersci.fr]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. bio.vu.nl [bio.vu.nl]

An In-depth Technical Guide to the Material Safety of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (CAS No. 2426-84-8). Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes available data and incorporates safety information from structurally related compounds to provide a thorough understanding of its potential hazards, handling procedures, and safety precautions.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 2426-84-8 | ChemBK, Chemsrc.com |

| Molecular Formula | C₁₅H₁₃NO₅ | ChemBK, PubChem[1][2] |

| Molecular Weight | 287.27 g/mol | PubChem[3] |

| Appearance | Yellow crystalline solid | ChemBK[1] |

| Density | 1.296 - 1.31 g/cm³ | Chemsrc.com, ChemBK[1][4] |

| Melting Point | 109-110 °C | ChemBK[1] |

| Boiling Point | 488 °C at 760 mmHg | Chemsrc.com[4] |

| Solubility | Soluble in alcohol, ether, and chloroform | ChemBK[1] |

| Odor | Strong aromatic smell | ChemBK[1] |

Section 2: Hazard Identification and Safety Precautions

Potential GHS Classifications (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Experimental Protocols - Safe Handling and Personal Protection

The following protocols are recommended for handling this compound in a laboratory setting.

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

3.2 Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][10]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[11]

3.3 Handling Procedures:

-

Avoid the formation of dust and aerosols.[5]

-

Keep away from heat, sparks, and open flames.[1]

-

Avoid contact with strong oxidizing agents.[1]

-

Wash hands thoroughly after handling.[5]

3.4 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Section 4: First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[10] |

Section 5: Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

5.2 Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the substance.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

Section 6: Visualized Workflow

The following diagram illustrates the general workflow for the safe handling of this compound in a research environment.

Caption: Workflow for Safe Handling of Chemical Compounds.

This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and adherence to all applicable safety regulations and best practices in your institution. Always consult the most current safety data available and handle all chemicals with appropriate caution.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C15H13NO5 | CID 561363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | C15H13NO5 | CID 561817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. angenechemical.com [angenechemical.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthesis, and its application in the development of potent anti-cancer compounds.

Introduction

This compound is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis, particularly in the preparation of combretastatin A-4 analogs. Combretastatin A-4 is a natural product isolated from the African bush willow, Combretum caffrum, and is a potent inhibitor of tubulin polymerization. Its derivatives are of significant interest in oncology as vascular-disrupting agents and cytotoxic compounds. The unique substitution pattern of this compound makes it an ideal precursor for constructing the B-ring of these biologically active molecules.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes a selection of commercial suppliers.

| Supplier Name | Purity | Available Quantities |

| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 100mg, 250mg, 1g, 5g |

| ChemBridge | - | 250mg, 1g |

| CymitQuimica | Min. 95% | Inquire |

| BLDpharm | - | 5g |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 2426-84-8 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1][2] |

| Molecular Weight | 287.27 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 109-110 °C | [1] |

| Boiling Point | 488 °C at 760 mmHg | [2] |

| Density | 1.296 - 1.31 g/cm³ | [1][2] |

| Solubility | Soluble in alcohol, ether, and chloroform. | [1] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a combretastatin A-4 analog. A key biological assay to evaluate the final product is also described.

Synthesis of this compound

This protocol is based on a multi-step synthesis starting from a commercially available precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Step 1: Benzylation of Vanillin

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

Step 2: Nitration of 4-(Benzyloxy)-3-methoxybenzaldehyde

-

Dissolve the product from Step 1 (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain this compound.

Synthesis of a Combretastatin A-4 Analog via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative, a core structure of combretastatin A-4, using this compound.

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at -78 °C for 30 minutes.

-

-

Wittig Reaction:

-

Dissolve this compound (1 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired combretastatin A-4 analog.

-

Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the biological activity of the synthesized combretastatin A-4 analogs.

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

96-well microplate (black, clear bottom)

-

Temperature-controlled microplate reader capable of measuring fluorescence (e.g., excitation at 360 nm, emission at 450 nm for a DAPI-based reporter) or absorbance at 340 nm.

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and a fluorescent reporter (if using a fluorescence-based assay).

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the microplate reader pre-warmed to 37 °C.

-

Measure the fluorescence or absorbance at regular intervals (e.g., every minute) for 60-90 minutes.

-

Plot the fluorescence/absorbance versus time to generate polymerization curves. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the signal increase compared to the vehicle control.

-

Signaling Pathways and Mechanisms of Action

Combretastatin A-4 and its analogs exert their anti-cancer effects primarily by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. The following diagrams illustrate the key pathways involved.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of combretastatin A-4 analogs and other potential therapeutic agents. Its commercial availability and well-defined physicochemical properties facilitate its use in a research setting. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of novel compounds targeting tubulin polymerization. The understanding of the underlying signaling pathways is crucial for the rational design of next-generation anti-cancer drugs.

References

- 1. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a highly functionalized aromatic aldehyde, serves as a critical starting material and versatile intermediate in the synthesis of a diverse range of medicinally important compounds. This technical guide provides an in-depth overview of its primary applications in the development of cardiovascular agents and novel anticancer therapeutics, targeting researchers, scientists, and professionals in drug development. The guide details synthetic pathways, quantitative biological data, and experimental protocols, offering a comprehensive resource for leveraging this compound in medicinal chemistry.

Introduction: A Versatile Scaffolding for Drug Design

This compound (CAS No. 2426-84-8) is a key building block in organic synthesis, prized for its array of reactive functional groups.[1] The nitro group, aldehyde moiety, and the protected catecholic system (benzyloxy and methoxy groups) provide multiple avenues for chemical modification, enabling the construction of complex molecular architectures with significant pharmacological potential. Its principal applications lie in the synthesis of quinazoline-based vasodilators and a burgeoning class of anticancer agents that function as tubulin polymerization inhibitors.

Application in Cardiovascular Drug Synthesis: The Quinazoline Scaffold

The structural backbone of this compound is highly amenable to the synthesis of quinazoline-based compounds, a class of molecules renowned for their cardiovascular effects. A prime example of this therapeutic class is Prazosin, an α1-adrenergic receptor antagonist used in the treatment of hypertension. While direct, step-by-step syntheses of Prazosin starting from this compound are not explicitly detailed in readily available literature, the logical synthetic pathway involves the transformation of this aldehyde into key quinazoline intermediates.

The initial and crucial step in this synthetic direction is the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline core. The aldehyde function serves as a handle for further modifications or can be incorporated into the heterocyclic ring system.

Caption: Synthetic pathway from this compound to quinazoline vasodilators.

The resulting amino-benzaldehyde is a critical precursor for constructing the quinazoline ring, which is the core pharmacophore responsible for the vasodilatory effects of drugs like Prazosin.

Application in Anticancer Drug Development: Tubulin Polymerization Inhibitors

A significant and well-documented application of benzaldehyde derivatives with substitution patterns similar to this compound is in the synthesis of potent anticancer agents that inhibit tubulin polymerization. These compounds typically bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The 3,4,5-trimethoxyphenyl moiety is a common feature in many natural and synthetic tubulin inhibitors. The benzyloxy-methoxy-phenyl structure of the title compound provides a synthetic entry point to this critical pharmacophore. The general synthetic strategy involves the condensation of the aldehyde with a suitable active methylene compound, often part of a heterocyclic system, to generate the final bioactive molecule.

Caption: Synthesis and mechanism of action of tubulin polymerization inhibitors derived from substituted benzaldehydes.

Quantitative Data: Biological Activity of Related Tubulin Inhibitors

The following table summarizes the biological activity of various heterocyclic compounds that share the substituted phenyl moiety, demonstrating the potency of this structural class.

| Compound Class | Specific Compound Example | Target Cancer Cell Line | IC50 (Cell Growth) | IC50 (Tubulin Polymerization) | Reference |

| Pyrrole Derivatives | (4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | MCF-7 (Breast) | 9.6 nM | 0.19 µM | [2] |

| Indole Derivatives | (5-Methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone | MCF-7 (Breast) | - | 0.38 µM | [2] |

| Triazole Derivatives | N-methyl-5-(5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | - | Potent cytotoxicity | Potent inhibition | [3] |

| Triazolopyrimidines | 2-(p-toluidino)-7-(3',4',5'-trimethoxyphenyl)[4][5][6]triazolo[1,5-a]pyrimidine | HeLa, A549, HT-29 | 30-43 nM | 0.45 µM | [7] |

Experimental Protocols

General Procedure for Nitro Group Reduction

A common method for the reduction of the nitro group in 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes is the use of iron in acetic acid. This method is often preferred due to its mild conditions and tolerance of other functional groups.

Protocol:

-

To a stirred solution of the 2-nitrobenzaldehyde derivative in acetic acid, add iron powder in portions.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-aminobenzaldehyde derivative, which can be purified by column chromatography.

General Procedure for the Synthesis of Heterocyclic Tubulin Inhibitors via Condensation

The synthesis of many tubulin inhibitors involves a condensation reaction, such as a Claisen-Schmidt or a related reaction, between a substituted benzaldehyde and a ketone or other active methylene compound.

Protocol for Pyrrole-based Inhibitors:

-

To a solution of the appropriate substituted 1H-pyrrole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) at 0 °C.

-

Add the substituted benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by carefully adding ice-water and an acidic solution (e.g., 2N HCl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired inhibitor.[2]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility in the synthesis of both established cardiovascular agents and novel, potent anticancer therapeutics highlights its importance in drug discovery and development. The synthetic pathways and biological data presented in this guide underscore the potential of this molecule as a scaffold for the creation of new and improved therapeutic agents. Further exploration of its reactivity and incorporation into diverse molecular frameworks is warranted to fully exploit its medicinal chemistry applications.

References

- 1. This compound [myskinrecipes.com]

- 2. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a key pharmaceutical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a reactive aldehyde group, a nitro moiety, and protected hydroxyl and methoxy groups, make it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its significant application in the development of potent therapeutics, most notably as a precursor to phosphodiesterase type 5 (PDE5) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to facilitate its use in research and drug development.

Introduction

The landscape of modern drug discovery is characterized by the need for complex molecular architectures with high specificity and efficacy. Pharmaceutical intermediates are the foundational components that enable the construction of these intricate molecules. This compound has emerged as a valuable intermediate due to its strategically positioned functional groups, which allow for sequential and controlled chemical transformations. The benzaldehyde moiety serves as a handle for carbon-carbon and carbon-nitrogen bond formation, while the nitro group can be readily reduced to an amine, opening avenues for further diversification. The benzyloxy and methoxy groups, often present in the core structures of bioactive compounds, can modulate solubility, metabolic stability, and receptor binding affinity.

This guide will explore the synthesis of this intermediate, its key chemical properties, and its application in the synthesis of PDE5 inhibitors, a class of drugs widely used in the treatment of erectile dysfunction and pulmonary hypertension.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this intermediate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO₅ | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 109-110 °C | [1] |

| Solubility | Soluble in alcohol, ether, chloroform | [1] |

| Density | 1.31 g/cm³ | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed starting from the readily available precursor, vanillin. The following multi-step synthesis provides a detailed experimental protocol.

Experimental Workflow: Synthesis from Vanillin

References

Methodological & Application

synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde experimental protocol

Introduction

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring a benzyloxy protecting group and nitro and aldehyde functionalities on a substituted benzene ring, makes it a versatile building block. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. The described method follows a nitration reaction of the corresponding benzaldehyde precursor.

Materials and Reagents

-

3-Benzyloxy-4-methoxybenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

10% Sodium Hydroxide (NaOH) solution

-

Ice

-

Water (deionized or distilled)

-

Filter paper

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Buchner funnel and flask

-

pH paper or pH meter

-

Drying oven or desiccator

Experimental Protocol

The synthesis of this compound is achieved through the nitration of 3-Benzyloxy-4-methoxybenzaldehyde.

1. Reaction Setup:

-

Place a round-bottom flask in an ice bath on a magnetic stirrer.

-

Add 160 mL of concentrated nitric acid to the flask and begin stirring.

-

Cool the nitric acid to a low temperature using the ice bath.

2. Addition of Starting Material:

-

Slowly add 40.0 g (0.165 mol) of 3-Benzyloxy-4-methoxybenzaldehyde to the cooled, stirring concentrated nitric acid.[1] The addition should be done portion-wise to maintain the reaction temperature.

3. Reaction:

-

After the addition is complete, allow the reaction to proceed at a temperature between 10 °C and 15 °C for 180 minutes.[1] Monitor the temperature closely to prevent it from exceeding this range.

4. Quenching and Precipitation:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.[1] A yellow precipitate of the crude product should form.[1]

5. Neutralization and Filtration:

-

Filter the yellow precipitate using a Buchner funnel.

-

Transfer the filter cake to a beaker with water and adjust the pH to 7 using a 10% NaOH solution.[1]

-

Filter the neutralized solid again.

6. Washing and Drying:

-

Wash the filter cake extensively with a large amount of water until the filtrate is colorless.[1]

-

Dry the pale yellow solid product, yielding approximately 45 g.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Benzyloxy-4-methoxybenzaldehyde | [1] |

| Amount of Starting Material | 40.0 g (0.165 mol) | [1] |

| Reagent | Concentrated Nitric Acid | [1] |

| Reagent Volume | 160 mL | [1] |

| Reaction Temperature | 10 - 15 °C | [1] |

| Reaction Time | 180 minutes | [1] |

| Product Appearance | Pale yellow solid | [1] |

| Product Mass | 45 g | [1] |

| Yield | 94.9% | [1] |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

-

The reaction may be exothermic; careful control of the temperature is crucial.

Diagrams

References

Application Notes and Protocols: O-Benzylation of Vanillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin and its derivatives are versatile building blocks in the synthesis of a wide range of compounds with significant biological activities. The O-benzylation of the phenolic hydroxyl group in vanillin derivatives is a crucial step in many synthetic routes, serving as a protective group or as a key structural element for modulating pharmacological properties. This document provides detailed application notes and experimental protocols for the O-benzylation of vanillin derivatives, primarily through the Williamson ether synthesis. The conditions can be adapted for various vanillin analogues, and this guide offers a starting point for reaction optimization.

The Williamson ether synthesis is a widely used and robust method for preparing ethers.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion, generated by deprotonating the phenolic hydroxyl group of the vanillin derivative with a suitable base, on an alkyl halide, in this case, benzyl bromide or benzyl chloride.[1][3][4] The reaction is influenced by the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst to enhance the reaction rate.[5][6]

Reaction Scheme

The general reaction for the O-benzylation of a vanillin derivative is depicted below:

Caption: General scheme for the O-benzylation of vanillin derivatives.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the O-benzylation of vanillin and its derivatives. This data allows for easy comparison of different methodologies.

| Vanillin Derivative | Benzylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| o-Vanillin | Benzyl bromide | K₂CO₃ | Acetone | TBAI | RT | Overnight | High (not specified) | [5] |

| Vanillin | Benzyl halide | K₂CO₃ | DMF | - | 80-90 | 40 | 58 (for bis-aldehyde) | |

| Phenols (general) | Benzyl bromide | K₂CO₃ | - | - | rt | - | Excellent | [7] |

| Phenol (general) | n-Butyl bromide | NaOH | CH₂Cl₂ | (n-Bu)₄N⁺ | - | - | - | [8] |

| Alcohols (general) | Alkyl halide | NaH, KH | THF, DMSO | - | 50-100 | 1-8 | 50-95 | [1][2] |

| Phenols (general) | Alkyl halide | NaOH, KOH, K₂CO₃ | DMSO, DMF | - | 50-100 | 1-8 | Good | [6] |

Experimental Protocols

This section provides detailed protocols for the O-benzylation of vanillin derivatives based on established methods.

Protocol 1: O-Benzylation of o-Vanillin using Potassium Carbonate and TBAI in Acetone

This protocol is adapted from a method reported for the efficient benzylation of o-vanillin.[5] The addition of tetra-n-butylammonium iodide (TBAI) as a phase-transfer catalyst significantly accelerates the reaction.[5]

Materials:

-

o-Vanillin

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium iodide (TBAI)

-

Acetone (anhydrous)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of o-vanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of TBAI (0.1 eq).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete after stirring overnight.[5] For faster reaction times, the mixture can be heated to reflux.

-

After the reaction is complete, filter the solid potassium carbonate and wash it with acetone.

-

Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, 2-benzyloxy-3-methoxy-benzaldehyde, can be purified by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: O-Benzylation of Vanillin using Potassium Carbonate in DMF

This protocol is based on a method used for the synthesis of a bis-aldehyde from vanillin. DMF is a polar aprotic solvent that can facilitate SN2 reactions.[1][6]

Materials:

-

Vanillin

-

Benzyl chloride or benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve vanillin (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

-

Stir the mixture and heat it to 80-90 °C.

-

Slowly add benzyl chloride or benzyl bromide (1.1 eq) to the reaction mixture.

-

Maintain the reaction at 80-90 °C and monitor its progress by TLC. Reaction times can be several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting O-benzyl vanillin by column chromatography or recrystallization.

Visualization of the Williamson Ether Synthesis Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for the O-benzylation of a vanillin derivative.

Caption: Mechanism of the Williamson ether synthesis for O-benzylation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the O-benzylation of vanillin derivatives.

Caption: General experimental workflow for O-benzylation.

Conclusion

The O-benzylation of vanillin derivatives is a fundamental transformation in organic synthesis. The Williamson ether synthesis provides a reliable and versatile method to achieve this. By carefully selecting the base, solvent, and temperature, and by considering the use of a phase-transfer catalyst, high yields of the desired O-benzyl ethers can be obtained. The protocols and data presented in this document serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to successfully perform and optimize this important reaction.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Purification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound, a yellow crystalline solid with a melting point of 109-110°C, using the recrystallization method.[1] The compound is generally soluble in organic solvents such as ethanol, methanol, ether, and chloroform.[1] This protocol is designed to enhance the purity of the compound by removing impurities that are either more or less soluble in the chosen solvent system.

Data Presentation

While specific solubility data for this compound is not extensively available in the literature, the following table provides an illustrative example of expected solubility behavior in a common recrystallization solvent, ethanol, based on the general properties of similar nitrobenzaldehyde derivatives. Researchers should perform solvent screening to determine the optimal conditions for their specific sample.

| Parameter | Value | Notes |

| Compound | This compound | |

| Appearance | Yellow Crystalline Solid | [1] |

| Melting Point (Crude) | Varies (e.g., 105-108°C) | Dependent on impurity profile. |

| Melting Point (Recrystallized) | 109-110°C | [1] |

| Recrystallization Solvent | Ethanol (95%) | A common and effective solvent for this class of compounds. |

| Solubility in Ethanol (25°C) | Low | Estimated based on general principles of recrystallization. |

| Solubility in Ethanol (78°C) | High | Estimated based on general principles of recrystallization. |

| Typical Recovery Yield | 80-95% | Dependent on the purity of the crude material and technique. |

| Purity (Post-Recrystallization) | >99% | As determined by analytical techniques such as HPLC or NMR. |

Experimental Protocols

This section details the recommended procedure for the recrystallization of this compound. The protocol is based on established methods for the purification of analogous nitrobenzaldehyde compounds.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated Carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and vacuum flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

-

Drying oven or desiccator

Protocol

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of 95% ethanol to just cover the solid.

-

Gently heat the mixture to the boiling point of the ethanol while stirring continuously to facilitate dissolution.

-

Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon to the solution.

-

Reheat the solution to boiling for a few minutes with stirring.

-

-

Hot Filtration (if activated carbon was used or insoluble impurities are present):

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

-

Quickly filter the hot solution to remove the activated carbon or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

-

-

Crystallization:

-